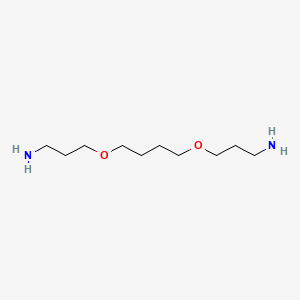

1,4-Bis(3-aminopropoxy)butane

Beschreibung

Structural Context within Polyamine Chemistry

Polyamines are organic compounds characterized by the presence of two or more primary amino groups. nih.govuef.fi This class of compounds, which includes naturally occurring molecules like putrescine, spermidine, and spermine, plays crucial roles in various biological processes. nih.govuef.fi 1,4-Bis(3-aminopropoxy)butane fits within this classification as a diamine. cymitquimica.com Its structure consists of a central butane (B89635) core linked to two aminopropoxy units. The presence of ether linkages within the aliphatic chain imparts a degree of flexibility and influences its chemical behavior, distinguishing it from simple alkyl diamines. The terminal primary amine groups are key to its reactivity, serving as nucleophilic sites for a variety of chemical transformations.

Significance as a Multifunctional Building Block in Organic and Inorganic Synthesis

The dual amine functionality of this compound makes it a highly effective multifunctional building block in both organic and inorganic synthesis. The terminal amino groups can readily participate in reactions such as nucleophilic substitution and condensation, allowing for the construction of more complex molecules. solubilityofthings.com

In organic synthesis , it is a crucial component in the creation of polymers and other complex organic molecules. Its ability to engage in various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility. For instance, the amino groups can react with acyl chlorides to form amide derivatives.

In inorganic synthesis , this compound is particularly valuable in coordination chemistry. It acts as a ligand, capable of coordinating with metal ions to form stable complexes. This property has been exploited in the synthesis of macrocyclic complexes through template reactions with various metal nitrates and other organic molecules like salicylaldehyde (B1680747) derivatives and dialdehydes. researchgate.netresearchgate.netresearchgate.net These reactions often result in the formation of Schiff base macrocycles, which are of significant interest due to their potential applications in various fields. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H24N2O2 chemsrc.com |

| Molecular Weight | 204.31 g/mol chemsrc.com |

| Density | 0.962 g/mL at 25 °C chemsrc.com |

| Boiling Point | 134-136 °C at 4 mm Hg chemsrc.com |

| Melting Point | 4.5 °C chemsrc.com |

| Flash Point | >230 °F chemsrc.com |

| Appearance | Colorless to light yellow to light orange clear liquid cymitquimica.com |

| Purity | >98.0% (GC) cymitquimica.com |

Detailed Research Findings

Applications in Materials Science

A significant application of this compound is as a curing agent for epoxy resins. Its bifunctional amine groups enable cross-linking with epoxide groups, leading to the formation of robust thermosetting polymers. Research has shown that it exhibits autocatalytic curing kinetics when reacting with bisphenol-A diglycidyl ether (DGEBA). The incorporation of multiwalled carbon nanotubes (MWCNTs) into these epoxy systems can further enhance their mechanical and thermal properties. For example, a nanocomposite of bisphenol A diglycidyl ether, this compound, and MWCNTs has been synthesized and characterized, showing increased thermal decomposition temperature with the presence of MWCNTs. researchgate.net

Role in Coordination Chemistry

This compound is extensively used in the template synthesis of macrocyclic metal complexes. researchgate.netresearchgate.netresearchgate.net In these reactions, the diamine, a metal salt, and another organic molecule (often a dialdehyde (B1249045) or a derivative of salicylaldehyde) react to form a macrocyclic ligand that encapsulates the metal ion. researchgate.netresearchgate.net Studies have reported the synthesis of macrocyclic complexes with various metal ions, including Pb(II), Zn(II), Cd(II), La(III), Cu(II), Ni(II), and Co(II). researchgate.netresearchgate.netresearchgate.net The resulting complexes exhibit different geometries, such as octahedral and tetrahedral, depending on the metal ion. researchgate.net These complexes are often characterized by techniques like elemental analysis, FTIR, UV-vis spectroscopy, and molar conductivity measurements. researchgate.netresearchgate.net

Utility in Biomedical Research

The structural similarities of this compound to naturally occurring polyamines suggest its potential in biomedical research. For instance, it has been used as a spacer arm to covalently graft photosensitizers like protoporphyrin IX onto bacterial cellulose (B213188) surfaces for applications in bacterial photoinactivation. researchgate.net Furthermore, derivatives of this compound have been investigated for their potential antiproliferative activity against cancer cell lines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-(3-aminopropoxy)butoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOSAIJKYCBPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCN)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72088-96-1 | |

| Record name | Poly(oxy-1,4-butanediyl), α-(3-aminopropyl)-ω-(3-aminopropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72088-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0064622 | |

| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-34-7 | |

| Record name | 4,9-Dioxa-1,12-dodecanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,9-Dioxa-1,12-dodecanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(3-aminopropoxy)butane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[butane-1,4-diylbis(oxy)]bispropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 1,4 Bis 3 Aminopropoxy Butane

Conventional Synthesis Routes for 1,4-Bis(3-aminopropoxy)butane and Related Precursors

The synthesis of symmetrical diamines like this compound typically involves stepwise etherification and amination reactions. While specific, detailed protocols for this exact compound are not extensively documented in publicly available literature, analogous methods for structurally similar compounds provide a foundational understanding of the synthetic strategies employed.

A plausible and common approach involves the nucleophilic substitution reaction between 1,4-dibromobutane (B41627) and 3-aminopropanol in the presence of a base. In this reaction, the hydroxyl group of 3-aminopropanol acts as the nucleophile, displacing the bromide ions to form the ether linkages. A key consideration in this pathway is the potential for the amine group to undergo side reactions. To prevent undesired alkylation of the amine, a protection strategy is often necessary. This involves temporarily converting the amine to a less reactive functional group, such as a carbamate (B1207046) (e.g., using tert-butyloxycarbonyl (Boc) groups). Following the ether formation, the protecting groups are removed, typically through acidolysis, to yield the final this compound.

Optimization of Reaction Conditions and Yields

For industrial-scale production, the optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and pressure. For instance, in related reductive amination processes, liquid ammonia (B1221849) can serve as both a reaction medium and a stabilizer to suppress side reactions. The use of alternative solvents like methanol (B129727) has been shown to decrease yields in some cases.

Catalytic systems are also crucial. Transition metal catalysts, such as palladium or nickel, can facilitate the coupling reactions. For the hydrogenation steps that may be involved in alternative synthetic routes, the choice of catalyst and its regeneration are critical. For example, cobalt catalysts can lose activity over several cycles due to poisoning or sintering, necessitating regeneration protocols like oxidative treatment followed by reductive activation to restore their efficacy. In continuous flow reactor designs, in-situ monitoring techniques like Raman spectroscopy can be used for real-time tracking of reactant concentrations, allowing for precise control over the reaction progress and optimization of yields.

Template Reactions for Macrocyclic Complex Synthesis Utilizing this compound

This compound is a highly effective ligand for the synthesis of macrocyclic complexes through template reactions. The metal ion in a template reaction plays a crucial role in directing the stereochemistry of the condensation reaction between the diamine and a dicarbonyl compound, leading to the formation of a macrocyclic structure that encapsulates the metal ion.

Condensation with Salicylaldehyde (B1680747) Derivatives and Metal Nitrates

A significant body of research has focused on the template condensation of this compound with various salicylaldehyde derivatives in the presence of metal nitrates. researchgate.netresearchgate.netresearchgate.net These reactions are typically carried out in a solvent like methanol under reflux conditions. The general synthetic protocol involves the reaction of the diamine, a salicylaldehyde derivative (such as 1,3-bis(2-formylphenyl)propane or 1,4-bis(2-formylphenyl)butane), and a metal nitrate (B79036) salt. researchgate.net This results in the formation of [1+1] macrocyclic Schiff base complexes.

The resulting macrocyclic complexes have been characterized using various spectroscopic and analytical techniques, including elemental analysis, FT-IR, UV-Vis, NMR, and mass spectrometry. researchgate.netresearchgate.net For example, the infrared spectra of the complexes show the disappearance of the C=O and NH2 bands of the starting materials and the appearance of a new band corresponding to the C=N (azomethine) group, confirming the formation of the Schiff base macrocycle.

| Reactant 1 | Reactant 2 | Metal Nitrate | Product | Reference |

| This compound | 1,3-Bis(2-formylphenyl)propane | Pb(NO3)2, Zn(NO3)2, Cd(NO3)2, La(NO3)3 | [1+1] Macrocyclic Complexes | researchgate.net |

| This compound | 1,4-Bis(2-formylphenyl)butane | Pb(NO3)2, Zn(NO3)2, Cd(NO3)2, La(NO3)3 | [1+1] Macrocyclic Complexes | researchgate.net |

| This compound | 1,7-Bis(2-formylphenyl)-1,4,7-trioxaheptane | Pb(NO3)2, Zn(NO3)2, La(NO3)3 | [1+1] Macrocyclic Complexes | researchgate.netresearchgate.net |

| This compound | 1,10-Bis(2-formylphenyl)-1,4,7,10-tetraoxadecane | Pb(NO3)2, Zn(II), La(NO3)3 | [1+1] Macrocyclic Complexes | researchgate.netresearchgate.net |

| This compound | Salicylaldehyde Derivatives | Cu(NO3)2, Ni(NO3)2, Co(NO3)2 | [1+1] Macrocyclic Complexes | researchgate.netresearchgate.net |

Influence of Metal Ions on Template Effect and Macrocycle Formation

The nature of the metal ion significantly influences the template effect and the resulting macrocycle's structure and stability. Different metal ions can lead to complexes with varying coordination geometries. For instance, in the template synthesis with this compound and salicylaldehyde derivatives, Cu(II) complexes have been proposed to have a square planar geometry, while Ni(II) and Co(II) complexes are suggested to be tetrahedral. researchgate.netresearchgate.net

The size and charge of the metal ion also play a role. Studies have shown that Pb(II), Zn(II), and Cd(II) complexes often form 1:2 electrolytes, while La(III) complexes behave as 1:3 electrolytes in DMSO. researchgate.net This indicates the presence of free counter-ions in the solution. The proposed geometries for these complexes are often tetrahedral for Zn(II) and Cd(II), and octahedral for La(III) and Pb(II). researchgate.net The stability of these macrocyclic metal complexes is dependent on several factors, including the number and type of donor atoms in the ligand, their positions within the macrocyclic framework, and the size and number of chelate rings formed upon complexation. researchgate.net

| Metal Ion | Proposed Geometry | Electrolyte Behavior (in DMSO) | Reference |

| Cu(II) | Square Planar | 1:2 | researchgate.netresearchgate.net |

| Ni(II) | Tetrahedral | 1:2 | researchgate.netresearchgate.net |

| Co(II) | Tetrahedral | 1:2 | researchgate.netresearchgate.net |

| Pb(II) | Octahedral | 1:2 | researchgate.net |

| Zn(II) | Tetrahedral | 1:2 | researchgate.net |

| Cd(II) | Tetrahedral | 1:2 | researchgate.net |

| La(III) | Octahedral | 1:3 | researchgate.net |

Schiff Base Formation from this compound

Schiff base formation is a condensation reaction between a primary amine and an aldehyde or ketone to form an imine. This compound, with its two primary amine groups, readily undergoes this reaction with various aldehydes.

Reaction with Various Aldehydes (e.g., salicylaldehyde, 4-methoxy-benzaldehyde)

The reaction of this compound with aldehydes like salicylaldehyde and 4-methoxybenzaldehyde (B44291) leads to the formation of Schiff bases. researchgate.netresearchgate.net These reactions are typically carried out in a suitable solvent such as methanol under reflux conditions. The resulting Schiff base ligands can then be used to form complexes with various metal ions.

The reaction with salicylaldehyde, in the presence of a metal ion, is a common method for synthesizing macrocyclic Schiff base complexes, as discussed in the previous section. researchgate.netresearchgate.net The reaction with 4-methoxybenzaldehyde has also been investigated for the formation of macrocyclic Schiff bases which have shown potential antibacterial activity. The steric hindrance of the amine can influence the rate of imine formation.

Characterization of Novel Schiff Base Ligands

The synthesis of Schiff base ligands derived from this compound involves the condensation of its primary amine groups with various carbonyl compounds. These reactions are fundamental in coordination chemistry, leading to the formation of polydentate ligands capable of forming stable complexes with a range of metal ions.

A common synthetic route involves the template reaction of this compound with a suitable dicarbonyl compound in the presence of a metal salt, which directs the condensation to form a macrocyclic Schiff base complex. For instance, macrocyclic complexes of lead(II), zinc(II), and lanthanum(III) have been synthesized by reacting this compound with dicarbonyl compounds like 1,7-bis(2-formylphenyl)-1,4,7-trioxaheptane in methanol. researchgate.net Similarly, template reactions with salicylaldehyde derivatives and metal(II) nitrates (where metal can be Cu(II), Ni(II), or Co(II)) in methanol yield the corresponding macrocyclic Schiff base complexes. researchgate.netdntb.gov.ua

The characterization of these novel Schiff base ligands and their metal complexes is achieved through a combination of spectroscopic and analytical techniques. These methods provide crucial information about the structure, bonding, and geometry of the newly synthesized compounds.

Key Characterization Techniques:

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a characteristic absorption band for the azomethine (C=N) group in the IR spectrum, typically in the range of 1615–1620 cm⁻¹.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. For instance, d-d transitions in Zn(II) complexes can be observed in the 350–400 nm region.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and confirm the composition of the synthesized compounds. researchgate.net

Molar Conductivity Measurements: These measurements help in determining the electrolytic nature of the metal complexes in solution. For example, Pb(II) and Zn(II) complexes of macrocyclic Schiff bases derived from this compound behave as 1:2 electrolytes in DMSO, while La(III) complexes act as 1:3 electrolytes. researchgate.net

Elemental Analysis: This provides the empirical formula of the synthesized compounds, which is then compared with the calculated values to confirm the proposed structure. researchgate.net

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic properties of the metal complexes, which can help in assigning their geometry. researchgate.net

The data obtained from these characterization techniques collectively allow for the unambiguous identification and structural elucidation of the novel Schiff base ligands and their metal complexes.

Interactive Data Table: Spectroscopic and Analytical Data for Schiff Base Complexes of this compound

| Metal Ion | Molar Conductivity (Λm) in DMSO (S cm² mol⁻¹) | Proposed Structure | Key Spectral Evidence |

| Pb(II) | 125–135 | [PbL]²⁺ | IR: ν(C=N) at 1615–1620 cm⁻¹ |

| Zn(II) | 130–140 | [ZnL]²⁺ | UV-Vis: d-d transitions at 350–400 nm |

| La(III) | 390–410 | [LaL₂]³⁺ | ¹H NMR: Shifted aromatic protons (δ 6.8–7.4 ppm) |

Other Derivatization and Functionalization Reactions of this compound

Beyond the formation of Schiff bases, the primary amine groups of this compound are amenable to a variety of other derivatization and functionalization reactions. These reactions are crucial for synthesizing a diverse range of molecules with tailored properties for various applications.

Amidation Reactions for Conjugate Synthesis

The nucleophilic nature of the primary amine groups in this compound allows for their facile reaction with carboxylic acids and their derivatives to form stable amide bonds. unimi.it This amidation reaction is a cornerstone of conjugate synthesis, enabling the covalent attachment of this compound to other molecules.

A common strategy involves the use of coupling agents to facilitate the amide bond formation between the amine and a carboxylic acid. For instance, PyBOP or HATU can be used to couple indole-3-acetic acid with the Boc-protected form of this compound. researchgate.net This approach is widely employed in solid-phase synthesis for creating oligonucleotide conjugates. nih.gov In this method, a protected oligonucleotide containing a carboxylic acid group is conjugated on a solid support with an amine, such as this compound, under standard peptide coupling conditions. nih.gov This results in the formation of conjugates with high purity and in good yield. nih.gov

The synthesis of polyamine amides has been reported through the coupling of various acids with protected polyamines, including derivatives of this compound. researchgate.net These reactions are essential for creating libraries of compounds for biological screening and for developing new materials with specific functionalities.

Strategies for Silane (B1218182) Modification

The modification of surfaces with silanes is a widely used technique to alter their chemical and physical properties. researchgate.net The amine groups of this compound can be utilized for covalent attachment to silane-modified surfaces or for the synthesis of novel aminosilanes.

One strategy involves the reaction of this compound with a surface that has been pre-functionalized with a silane coupling agent containing a reactive group, such as an epoxy or isocyanate. Alternatively, this compound can be reacted with a silane molecule containing a suitable leaving group to form a new aminosilane (B1250345). This new silane can then be used to modify various substrates. While direct examples of silane modification with this compound are not extensively detailed in the provided context, the principles of aminosilane chemistry are well-established. google.comgoogle.com For example, aminosilanes like 3-aminopropyltrimethoxysilane (B80574) are commonly used for surface modification, and similar reactivity would be expected for a diamine like this compound. google.com

Temporary Amine Protection (e.g., Boc Protection)

In many synthetic sequences involving this compound, it is necessary to temporarily protect the reactive primary amine groups to prevent them from participating in undesired side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. chempep.comorganic-chemistry.org

The protection of the amine groups in this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This results in the formation of the corresponding di-Boc protected derivative, di-tert-butyl butane-1,4-diylbis((3-aminopropyl)carbamate). researchgate.net This protected form of the diamine can then be used in subsequent reactions where the amine functionality needs to be masked.

The Boc protecting groups can be readily removed (deprotection) using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), to regenerate the free primary amines. researchgate.net This protection-deprotection strategy allows for the selective modification of other functional groups within a molecule without interference from the highly reactive amine groups.

Coordination Chemistry of 1,4 Bis 3 Aminopropoxy Butane and Its Macrocyclic Derivatives

Synthesis of Metal Complexes with Ligands Derived from 1,4-Bis(3-aminopropoxy)butane

The primary method for synthesizing metal complexes with ligands derived from this compound is through a metal-templated condensation reaction. This typically involves reacting the diamine with a suitable dicarbonyl compound, such as a salicylaldehyde (B1680747) derivative, in the presence of a metal salt. researchgate.netresearchgate.netresearchgate.net The metal ion directs the condensation to favor the formation of a macrocyclic ligand that encapsulates the metal. researchgate.net The resulting complexes often have a 1:1 metal-to-ligand stoichiometry. researchgate.netresearchgate.netresearchgate.net

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(II), Cr(III), Pd(II))

A variety of transition metal complexes have been synthesized using macrocyclic ligands derived from this compound. acs.orgacs.org The synthesis typically involves the reaction of the diamine with a salicylaldehyde derivative in the presence of the corresponding metal(II) nitrate (B79036) in methanol (B129727). researchgate.net For instance, new macrocyclic complexes of Cu(II), Ni(II), and Co(II) have been prepared through a template reaction with salicylaldehyde derivatives. researchgate.net These complexes are found to be 1:2 electrolytes in DMF. researchgate.net

The synthesis of Cu(II), Ni(II), and Co(II) macrocyclic complexes has been achieved through the template reaction of this compound with the respective metal(II) nitrate and various salicylaldehyde derivatives. acs.org Similarly, Pd(II) complexes have been synthesized using N2S2O2 thio Schiff base ligands derived from this diamine. Research has also explored the synthesis of dinuclear Cu(II) complexes. acs.org

| Metal Ion | Reactants | Key Findings | References |

| Cu(II), Ni(II), Co(II) | This compound, Metal(II) nitrate, Salicylaldehyde derivatives | Formation of 1:1 macrocyclic complexes. Complexes are 1:2 electrolytes. | researchgate.net |

| Pd(II) | Thio Schiff base ligand from this compound | Synthesis of Pd(II) complexes. | aku.edu.tr |

Lanthanide Metal Complexes (e.g., La(III))

Lanthanide metal complexes, particularly La(III), have been synthesized using similar template condensation methods. researchgate.netacs.org The reaction of this compound with a metal nitrate and a salicylaldehyde derivative, such as 1,3-bis(2-formylphenyl)propane or 1,4-bis(2-formylphenyl)butane, yields macrocyclic complexes. researchgate.net These La(III) complexes typically exhibit a 1:3 electrolyte nature in DMSO, indicating the presence of three free anions. researchgate.net The metal-to-ligand molar ratio is consistently found to be 1:1. researchgate.net

| Metal Ion | Reactants | Key Findings | References |

| La(III) | This compound, La(NO3)3, Salicylaldehyde derivatives | Formation of 1:1 macrocyclic complexes. Complexes are 1:3 electrolytes. | researchgate.net |

| La(III) | This compound, La(NO3)3, 1,7-bis(2-formylphenyl)-1,4,7-trioxaheptane or 1,10-bis(2-formylphenyl)-1,4,7,10-tetraoxadecane | Synthesis of six new macrocyclic complexes. | researchgate.net |

Post-Transition Metal Complexes (e.g., Pb(II), Zn(II), Cd(II))

The synthesis of post-transition metal complexes of Pb(II), Zn(II), and Cd(II) with macrocyclic ligands derived from this compound follows a similar template synthesis approach. researchgate.netacs.org Eight new macrocyclic complexes of Pb(II), Zn(II), and Cd(II) were synthesized by reacting this compound with the corresponding metal nitrate and either 1,3-bis(2-formylphenyl)propane or 1,4-bis(2-formylphenyl)butane. researchgate.net These complexes were found to be 1:2 electrolytes in DMSO. researchgate.net The metal-to-ligand ratio in these complexes is 1:1. researchgate.net Research has also been conducted on the synthesis of Cd(II) complexes with various macrocyclic Schiff bases. researchgate.net

| Metal Ion | Reactants | Key Findings | References |

| Pb(II), Zn(II), Cd(II) | This compound, Metal(II) nitrate, 1,3-bis(2-formylphenyl)propane or 1,4-bis(2-formylphenyl)butane | Formation of 1:1 macrocyclic complexes. Complexes are 1:2 electrolytes. | researchgate.net |

| Pb(II), Zn(II) | This compound, Metal(II) nitrate, 1,7-bis(2-formylphenyl)-1,4,7-trioxaheptane or 1,10-bis(2-formylphenyl)-1,4,7,10-tetraoxadecane | Synthesis of six new macrocyclic complexes. | researchgate.net |

Structural Elucidation and Stereochemical Analysis of Metal Complexes

Proposed Coordination Geometries (e.g., Square Planar, Tetrahedral, Octahedral, Trigonal Bipyramidal)

The coordination geometry of the metal ion in these macrocyclic complexes is influenced by the nature of the metal and the specific ligand structure.

Square Planar: Cu(II) complexes derived from this compound and salicylaldehyde derivatives are often proposed to have a square planar geometry. researchgate.netresearchgate.net

Tetrahedral: Ni(II) and Co(II) complexes with similar ligands are typically assigned a tetrahedral geometry. researchgate.netresearchgate.net Zn(II) and Cd(II) complexes formed with macrocyclic Schiff bases derived from this compound have also been proposed to be tetrahedral. researchgate.net

Octahedral: La(III) and Pb(II) complexes are suggested to adopt an octahedral configuration. researchgate.netresearchgate.net Other research has also proposed octahedral geometries for Mn(II), Co(II), and Ni(II) complexes with related thiosemicarbazide-based ligands. uodiyala.edu.iq

Trigonal Bipyramidal: While less common for this specific ligand system, trigonal bipyramidal geometries are known for five-coordinate copper(II) complexes with other polydentate N-donor ligands. mdpi.com

| Metal Ion(s) | Proposed Geometry | Reference(s) |

| Cu(II) | Square Planar | researchgate.netresearchgate.net |

| Ni(II), Co(II) | Tetrahedral | researchgate.netresearchgate.net |

| Zn(II), Cd(II) | Tetrahedral | researchgate.net |

| La(III), Pb(II) | Octahedral | researchgate.netresearchgate.net |

| La(III), Zn(II) | Octahedral | researchgate.net |

Chelation Modes and Donor Atom Preferences

The macrocyclic ligands derived from this compound typically act as tetradentate ligands, coordinating to the metal ion through the two nitrogen atoms of the imine groups and the two oxygen atoms from the salicylaldehyde precursors, forming an N2O2 donor set. researchgate.net The flexible aliphatic chain of the diamine allows the ligand to wrap around the metal ion, forming stable chelate rings.

The formation of the macrocyclic complex via the template effect demonstrates a preference for the metal ion to coordinate with the nitrogen and oxygen donor atoms of the Schiff base ligand. This chelation results in a thermodynamically stable complex. The flexibility of the this compound backbone allows it to accommodate various metal ions, leading to the diverse range of complexes observed.

Crystal Structure Determinations

For instance, in macrocyclic complexes formed by the template reaction of this compound with various metal nitrates and dialdehydes, the resulting structures are highly dependent on the metal ion and the specific dialdehyde (B1249045) used. researchgate.netresearchgate.net While a significant portion of research has focused on proposing structures based on spectroscopic and analytical data, detailed crystal structure determinations are crucial for a definitive understanding. researchgate.netresearchgate.netresearchgate.netresearchgate.net

In one such study, the reaction of this compound with metal nitrates and salicylaldehyde derivatives yielded a series of new macrocyclic complexes. researchgate.netresearchgate.net Although crystal structures were not reported for all, the proposed geometries based on other characterization techniques suggested square planar configurations for Cu(II) complexes and tetrahedral geometries for Ni(II) and Co(II) complexes. researchgate.net Similarly, for complexes synthesized with Pb(II), Zn(II), Cd(II), and La(III), octahedral geometries were proposed for La(III) and Pb(II), while tetrahedral geometries were suggested for Zn(II) and Cd(II) based on spectral data. researchgate.netbozok.edu.tr

A definitive crystal structure was determined for a copper(II) macrocyclic complex derived from a different tetraaza macrocycle synthesis, which highlighted the intricate details of the coordination environment. acs.org In this specific case, the copper(II) ion was shown to adopt a specific geometry defined by the macrocyclic ligand. acs.org

The table below summarizes the proposed or determined geometries for some of these complexes.

| Metal Ion | Ancillary Ligands | Proposed/Determined Geometry |

| Cu(II) | Salicylaldehyde derivatives | Square Planar researchgate.net |

| Ni(II) | Salicylaldehyde derivatives | Tetrahedral researchgate.net |

| Co(II) | Salicylaldehyde derivatives | Tetrahedral researchgate.net |

| Pb(II) | 1,3-bis(2-formylphenyl)propane or 1,4-bis(2-formylphenyl)butane | Octahedral (proposed) researchgate.netbozok.edu.tr |

| Zn(II) | 1,3-bis(2-formylphenyl)propane or 1,4-bis(2-formylphenyl)butane | Tetrahedral (proposed) researchgate.netbozok.edu.tr |

| Cd(II) | 1,3-bis(2-formylphenyl)propane or 1,4-bis(2-formylphenyl)butane | Tetrahedral (proposed) researchgate.netbozok.edu.tr |

| La(III) | 1,3-bis(2-formylphenyl)propane or 1,4-bis(2-formylphenyl)butane | Octahedral (proposed) researchgate.netbozok.edu.tr |

These structural determinations and proposals are fundamental to understanding the reactivity and physical properties of these coordination compounds.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to their geometric and electronic structures. Spectroscopic and magnetic susceptibility studies provide valuable insights into these characteristics.

UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within these coordination complexes. The absorption bands observed in the electronic spectra correspond to transitions between different electronic energy levels, which are influenced by the metal ion, its oxidation state, and the ligand field. uomustansiriyah.edu.iqnowgonggirlscollege.co.in

For macrocyclic complexes derived from this compound, the UV-Vis spectra typically exhibit bands in the UV region corresponding to ligand-based transitions (π → π* and n → π*) and bands in the visible region due to d-d transitions of the metal ion. uomustansiriyah.edu.iquodiyala.edu.iq For instance, in a series of macrocyclic Cu(II), Ni(II), and Co(II) complexes, the structures were proposed based on data including their UV-Vis spectra. researchgate.netdergipark.org.tr Similarly, the electronic spectra of Pb(II), Zn(II), Cd(II), and La(III) macrocyclic complexes showed absorption bands between 300 and 400 nm. researchgate.net

The position and intensity of these d-d transition bands provide information about the geometry of the complex and the magnitude of the ligand field splitting. nowgonggirlscollege.co.in For example, tetrahedral complexes generally exhibit more intense d-d transitions than octahedral complexes due to the lack of a center of symmetry. uomustansiriyah.edu.iq

The table below presents a summary of the electronic spectral data for a selection of macrocyclic complexes.

| Complex Type | Metal Ion | Observed λmax (nm) | Proposed Transition Type |

| Macrocyclic Schiff Base | Cu(II) | Not specified | d-d transitions |

| Macrocyclic Schiff Base | Ni(II) | Not specified | d-d transitions |

| Macrocyclic Schiff Base | Co(II) | Not specified | d-d transitions |

| Macrocyclic Schiff Base | Pb(II), Zn(II), Cd(II), La(III) | 300-400 | Ligand-to-Metal Charge Transfer (LMCT) / Ligand-based |

It is important to note that for many of these systems, the detailed assignment of each band to a specific electronic transition can be complex and often requires theoretical calculations in conjunction with experimental data.

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a coordination complex, which is crucial for determining the spin state of the metal ion and understanding the nature of magnetic interactions between metal centers in polynuclear complexes. libretexts.orgnih.gov

For mononuclear complexes, the effective magnetic moment (μeff) can be calculated from the measured magnetic susceptibility and is directly related to the total spin quantum number (S) of the complex. libretexts.org For example, a high-spin d7 Co(II) complex in a tetrahedral environment would be expected to have three unpaired electrons and a corresponding magnetic moment.

In studies of macrocyclic complexes of Cu(II), Ni(II), and Co(II) derived from this compound, magnetic susceptibility measurements were used to support the proposed geometries. researchgate.net The measured magnetic moments would be consistent with the expected number of unpaired electrons for the given metal ion in that specific coordination environment. For instance, Cu(II) complexes are typically paramagnetic with one unpaired electron, while the magnetic properties of Ni(II) and Co(II) complexes depend on whether they adopt a high-spin or low-spin configuration in the given geometry. researchgate.netnih.gov In polynuclear complexes, magnetic susceptibility data can reveal the nature and magnitude of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal ions. nih.govmdpi.com

The following table summarizes the expected magnetic behavior for some of the studied complexes.

| Metal Ion | Proposed Geometry | Expected Number of Unpaired Electrons | Expected Magnetic Behavior |

| Cu(II) | Square Planar | 1 | Paramagnetic researchgate.net |

| Ni(II) | Tetrahedral (high spin) | 2 | Paramagnetic researchgate.net |

| Co(II) | Tetrahedral (high spin) | 3 | Paramagnetic researchgate.net |

| La(III) | Octahedral | 0 | Diamagnetic researchgate.net |

| Zn(II) | Tetrahedral | 0 | Diamagnetic researchgate.net |

| Cd(II) | Tetrahedral | 0 | Diamagnetic researchgate.net |

| Pb(II) | Octahedral | 0 | Diamagnetic researchgate.net |

These magnetic studies, in conjunction with structural and spectroscopic data, provide a comprehensive picture of the electronic structure of these coordination compounds.

Applications of 1,4 Bis 3 Aminopropoxy Butane in Polymer and Advanced Materials Science

Role as a Curing Agent in Polymerization Processes

1,4-Bis(3-aminopropoxy)butane is widely utilized as a curing agent, particularly for epoxy resins. Its bifunctional amine groups readily react with the epoxide groups of the resin, leading to the formation of a cross-linked, three-dimensional network characteristic of thermosetting polymers.

Curing of Epoxy Resins with this compound

The reaction between the primary amine groups of this compound and the epoxy groups of resins, such as diglycidyl ether of bisphenol A (DGEBA), is a nucleophilic addition. Each amine hydrogen can react with an epoxy group, meaning that one molecule of this compound can potentially react with four epoxy groups. This high reactivity allows for the formation of a densely cross-linked polymer network, imparting desirable properties to the final cured material. threebond.co.jp The loading of the curing agent is optimized when the number of moles of epoxy groups equals the number of active hydrogens in the amine. threebond.co.jp Aliphatic amines like this compound are effective room-temperature curing agents, though the reaction is exothermic and can have a short pot life. threebond.co.jp

Synthesis and Characterization of Epoxy Nanocomposites (e.g., with Multiwall Carbon Nanotubes)

The incorporation of nanofillers, such as multiwall carbon nanotubes (MWCNTs), into epoxy systems cured with this compound has been a subject of intensive research. researchgate.netresearchgate.net These nanocomposites often exhibit enhanced thermal and mechanical properties compared to the neat epoxy resin. researchgate.net

In a typical synthesis, MWCNTs are dispersed in the epoxy resin, followed by the addition of this compound as the curing agent. researchgate.netresearchgate.net The flexible structure of this compound can lead to better dispersion of MWCNTs compared to more rigid aromatic amines. This improved dispersion enhances the interfacial adhesion between the nanotubes and the epoxy matrix. researchgate.net

Characterization using techniques like scanning electron microscopy (SEM) has shown that good dispersion of MWCNTs leads to improved interfacial interaction and adhesion strength. researchgate.net X-ray diffraction (XRD) measurements have also confirmed a well-dispersed, amorphous structure in epoxy/MWCNT nanocomposites cured with this amine. researchgate.net The addition of MWCNTs can also act as a catalyst, slightly decreasing the peak temperature of the curing reaction. researchgate.net

Investigation of Polymerization Kinetics and Curing Behavior

Understanding the kinetics of the curing process is crucial for controlling the final properties of the polymer. Various analytical methods are employed to study the polymerization kinetics and curing behavior of epoxy systems utilizing this compound.

Application of Isoconversional Kinetic Methods (e.g., Flynn–Wall-Ozawa, Vyazovkin, Non-Linear Integral Isoconversional Algorithm)

Isoconversional kinetic methods are powerful tools for analyzing the curing process from data obtained through differential scanning calorimetry (DSC). researchgate.netcnrs.fr These "model-free" methods allow for the determination of the activation energy (Ea) as a function of the degree of conversion (α) without assuming a specific reaction model. researchgate.netcnrs.fr

Commonly applied methods include:

Flynn–Wall-Ozawa (FWO) method: This integral isoconversional method is widely used to determine the activation energy of the curing reaction. researchgate.netresearchgate.net

Vyazovkin method: This advanced isoconversional method is known for its high precision and can be applied to both isothermal and non-isothermal data. researchgate.netcnrs.fr

Non-Linear Integral Isoconversional Algorithm (NLN): This is another sophisticated method used to describe the reaction kinetics. researchgate.netresearchgate.net

Studies on the epoxy/1,4-Bis(3-aminopropoxy)butane/MWCNT system have shown that the curing reaction follows an autocatalytic mechanism. researchgate.net The activation energy values derived from these methods reveal a complex curing behavior, often involving multiple stages. researchgate.net

Analysis of Thermal Decomposition and Curing Temperature Effects

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of the cured epoxy resins. mdpi.comresearchgate.net Research has shown that for epoxy/MWCNT nanocomposites cured with this compound, the thermal decomposition temperature increases with a rise in the curing temperature and time. researchgate.netresearchgate.net The presence of MWCNTs generally enhances the thermal stability of the cured nanocomposite. researchgate.net

The curing temperature also significantly influences the curing process and the final properties. Dynamic mechanical thermal analysis (DMTA) has demonstrated that the glass transition temperature (Tg) of the cured nanocomposite is higher than that of the system without carbon nanotubes, indicating improved thermal properties due to the presence of well-dispersed MWCNTs. researchgate.net For instance, one study reported a 7°C increase in the glass transition temperature for an epoxy/MWCNT nanocomposite compared to the pure epoxy system. researchgate.net

Modification of Material Properties in Polymer Systems

The choice of curing agent plays a pivotal role in defining the final mechanical, thermal, and chemical properties of the polymer. This compound, with its specific chemical structure, influences these properties in several ways.

The flexible nature of the this compound molecule can contribute to the toughness of the resulting polymer network. In nanocomposites, its ability to promote better dispersion of fillers like MWCNTs leads to significant improvements in mechanical properties. researchgate.net For example, epoxy resins cured with this compound and containing MWCNTs have shown a 20–30% increase in tensile strength.

The thermal stability of the polymer is also enhanced. The formation of a robust, cross-linked network contributes to a higher resistance to thermal degradation. In nanocomposites with MWCNTs, the thermal stability can be elevated to withstand temperatures up to 200°C. researchgate.net

The table below summarizes the key findings from research on the application of this compound in epoxy systems.

| Property | System | Observation | Reference |

| Mechanical Properties | Epoxy/MWCNT | 20–30% increase in tensile strength compared to systems with aromatic amines. | |

| Thermal Stability | Epoxy/MWCNT | Stable up to 200°C, surpassing composites with rigid amines. | |

| Glass Transition Temp. (Tg) | Epoxy/MWCNT | 7°C higher than the system without MWCNTs. | researchgate.net |

| Curing Kinetics | Epoxy/MWCNT | Autocatalytic mechanism. | researchgate.net |

| Dispersion | Epoxy/MWCNT | Superior dispersion of MWCNTs compared to aromatic amine systems. | researchgate.net |

Enhancement of Mechanical Performance in Composites

This compound is utilized as a curing agent for epoxy resins, where its bifunctional amine groups react with epoxide groups to create cross-linked, robust thermosetting polymers. The incorporation of this compound into nanocomposites, particularly those containing multiwalled carbon nanotubes (MWCNTs), has been shown to improve mechanical properties. researchgate.net The flexible spacer in the backbone of this compound, in contrast to more rigid aromatic diamines, can contribute to enhanced toughness and ductility of the cured epoxy system. The presence of ether linkages can also improve the flexibility of the cross-linked network.

Analysis of Glass Transition Temperature via Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for characterizing the viscoelastic properties of polymers, including the glass transition temperature (Tg). madisongroup.comscionresearch.com The Tg is a critical parameter for polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. madisongroup.com

In studies of epoxy nanocomposites cured with this compound, DMTA has been employed to evaluate the effect of additives like MWCNTs on the material's thermal properties. Research has shown that the inclusion of MWCNTs in an epoxy system cured with this compound can lead to an increase in the glass transition temperature. researchgate.net Specifically, one study reported a 7°C increase in the Tg of the cured nanocomposite compared to the system without carbon nanotubes. researchgate.netresearchgate.net This elevation in Tg suggests that the nanotubes restrict the mobility of the polymer chains, a result of the strong interfacial interactions and the effective cross-linking facilitated by the curing agent. researchgate.net The optimal concentration of MWCNTs (around 0.05 mass fraction) has been found to maximize the glass-transition temperature to approximately 70–80°C.

Table 1: DMTA Findings for Epoxy Nanocomposites

| Material System | Glass Transition Temperature (Tg) | Observation |

| Epoxy/1,4-Bis(3-aminopropoxy)butane | Baseline | - |

| Epoxy/1,4-Bis(3-aminopropoxy)butane/MWCNT | Increased by 7°C | Indicates restricted polymer chain mobility due to strong interfacial interactions. researchgate.netresearchgate.net |

| Epoxy/1,4-Bis(3-aminopropoxy)butane with 0.05 MWCNT mass fraction | ~70-80°C | Optimal nanotube concentration for maximizing Tg. |

This table is based on data presented in the text and is for illustrative purposes.

Assessment of Fracture Surface Morphology and Interfacial Interaction via Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an essential tool for examining the fracture surfaces of composite materials, providing insights into the failure mechanisms and the quality of the interfacial bonding between the matrix and the reinforcement. comet.techdtic.milnih.gov In the context of epoxy/MWCNT nanocomposites cured with this compound, SEM analysis has been instrumental in visualizing the effects of the curing agent and the nanofiller on the material's microstructure.

SEM micrographs of these nanocomposites reveal evidence of improved interfacial interaction and adhesion strength. researchgate.net The good dispersion of MWCNTs throughout the epoxy matrix, facilitated by the curing process with this compound, results in a more homogeneous fracture surface. researchgate.netresearchgate.net This indicates that the stress is more effectively transferred between the matrix and the nanotubes, preventing premature failure and contributing to the enhanced mechanical properties observed. researchgate.net The morphology of the fracture surface can show features that suggest ductile or brittle failure modes, and in these composites, the presence of well-bonded nanotubes is a sign of a tougher material. researchgate.net

Functionalization of Solid Support Media for Biosensor Applications

Beyond its role in bulk polymer systems, this compound is a key reagent in the surface modification of materials for biotechnological applications, particularly in the development of DNA microarrays. nih.govmdpi.com

Derivatization of DNA-Microchip Surfaces for Covalent Bonding

This compound is used in a multi-step chemical process to create a dendrimeric linker structure on solid supports like glass or polypropylene. nih.govumich.eduresearchgate.net This process typically involves sequential reactions, for example, with acryloyl chloride and a polyamine like tetraethylenepentamine, followed by another reaction with acryloyl chloride and then this compound. umich.eduresearchgate.net This creates a branched, three-dimensional surface coating with a high density of terminal amino groups. mdpi.comresearchgate.net

These surface-bound amino groups are then available for the covalent immobilization of pre-synthesized nucleic acids (such as oligonucleotides or PCR products) or for the in-situ synthesis of DNA oligonucleotides directly on the chip. nih.govmdpi.com The covalent nature of the bond ensures the stability of the attached DNA, even through multiple cycles of stripping and re-hybridization. nih.gov The use of this compound in the final step of the linker synthesis provides a hydrophilic spacer of 14 atoms, which extends the DNA away from the surface, potentially improving its accessibility for hybridization. researchgate.net

Impact on Surface Hydrophilicity and DNA Hybridization Efficiency

The chemical nature of the surface has a profound impact on the performance of DNA microarrays. The introduction of this compound into the surface linker contributes to the hydrophilicity of the support. researchgate.net A hydrophilic surface is generally preferred for DNA applications as it can reduce non-specific binding of biomolecules and facilitate the hybridization process in an aqueous environment.

The dendrimeric structure created using this compound allows for a controlled increase in the loading capacity of the surface for DNA immobilization, exceeding what can be achieved with simpler silanization methods, without negatively affecting the efficiency of hybridization. nih.gov By providing a flexible and hydrophilic spacer, this compound helps to ensure that the immobilized DNA strands are readily accessible for binding with their complementary target sequences in a sample, thereby enhancing the sensitivity and reliability of the biosensor. researchgate.net

Derivatization Strategies and Functionalization of 1,4 Bis 3 Aminopropoxy Butane for Specialized Research

Synthesis of Polyamide and Polyamine Conjugates for Diverse Applications

The terminal primary amine groups of 1,4-Bis(3-aminopropoxy)butane make it an excellent monomer for polymerization reactions, particularly in the synthesis of polyamides and other polyamine conjugates. These polymers can be designed to have specific properties, such as biodegradability and controlled molecular weight, by carefully selecting the co-monomers and reaction conditions. mdpi.com

Linear polymers can be achieved by first protecting the secondary amine groups within the polyamine structure before proceeding with polymerization. mdpi.com For instance, the reaction of this compound with dicarboxylic acid derivatives, such as sebacoyl dichloride or terephthalic acid, through interfacial polymerization yields high molecular weight polyamides. mdpi.comgoogle.com These materials are often semi-crystalline and can be processed from a melt, making them suitable for applications like fiber production. mdpi.comgoogle.com

A significant area of research involves the synthesis of bis-cinnamido-polyamines, which are structural analogs of marine natural products like ianthelliformisamine C. researchgate.net These compounds are created by forming amide bonds between the terminal primary amines of a polyamine, such as this compound, and cinnamic acid or its derivatives. nih.gov The synthesis is typically achieved using standard amide bond formation protocols. nih.gov

This process involves activating the carboxylic acid group of cinnamic acid with coupling agents. A common method employs N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The activated acid is then reacted with the polyamine in an appropriate solvent like dichloromethane (B109758) (CH2Cl2) to yield the desired bis-cinnamido product. nih.gov By varying the substituents on the aromatic ring of the cinnamic acid, a library of analogs can be created to explore structure-activity relationships for various applications, including antimicrobial research. researchgate.net

Table 1: Reagents for Bis-Cinnamido-Polyamine Synthesis

| Role | Reagent Name | Abbreviation |

|---|---|---|

| Carboxylic Acid | Cinnamic acid | - |

| Coupling Agent | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC·HCl |

| Activating Agent | 1-Hydroxybenzotriazole | HOBt |

| Base/Catalyst | N,N-Diisopropylethylamine | DIPEA |

| Polyamine | This compound (Spermine) | - |

The nucleophilic primary amines of this compound serve as ideal handles for conjugation with various bicyclic systems, which are privileged scaffolds in medicinal chemistry. researchgate.net The strategy for creating these conjugates typically relies on forming a stable covalent linkage, most commonly an amide bond. This is achieved by reacting the diamine with a derivative of the bicyclic system that contains a reactive electrophilic group, such as a carboxylic acid or acyl chloride.

For example, a quinoline-containing carboxylic acid can be coupled to this compound using the same peptide coupling methods described for the synthesis of bis-cinnamido-polyamines (e.g., using EDC/HOBt). nih.gov This approach allows for the synthesis of symmetrical molecules where a bicyclic system is attached to each end of the polyamine linker. Such hybrid molecules are of interest in drug discovery for their potential to interact with multiple biological targets. researchgate.net The structural diversity of these conjugates can be further expanded by using different bicyclic systems like naphthalenes, coumarins, or indoles, or by modifying the length and nature of the polyamine linker itself. beilstein-journals.orguc.pt

Synthesis of Bis-Cinnamido-Polyamines and Structural Analogs

Strategies for Biomedical Research Applications of Derivatives

The functionalization of this compound has led to the development of sophisticated molecules for biomedical research, particularly in the field of medical imaging. By attaching specific chelating agents to the polyamine backbone, it can be transformed into a ligand capable of binding radiometals for diagnostic applications.

Derivatives of this compound and related polyamines are being explored for the development of ligands for gallium-based radiopharmaceuticals. nih.gov The positron-emitting radionuclide Gallium-68 (⁶⁸Ga) is highly valuable for Positron Emission Tomography (PET) imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator. nih.gov The design of a successful radiopharmaceutical requires a bifunctional chelator: a molecule that can strongly bind the Ga(III) ion while also being attached to a targeting vector, for which the polyamine can serve as a scaffold. mdpi.com

One established strategy involves synthesizing bis(salicylaldimine) ligands. nih.gov This is accomplished through a condensation reaction between two equivalents of a substituted salicylaldehyde (B1680747) and a diamine like this compound. The resulting Schiff base ligand coordinates the gallium ion. The properties of the final radiopharmaceutical can be fine-tuned by modifying the substituents on the salicylaldehyde rings, which influences factors like lipophilicity and biodistribution. nih.gov These monocationic gallium complexes are investigated for applications such as myocardial perfusion imaging, where high uptake in the heart and rapid clearance from the liver are desired. nih.gov

Table 2: Properties of Medically Relevant Gallium Isotopes

| Isotope | Half-Life (t½) | Decay Mode | Imaging Modality |

|---|---|---|---|

| Gallium-66 (⁶⁶Ga) | 9.5 h | β+ | PET |

| Gallium-67 (⁶⁷Ga) | 78 h | Electron Capture | SPECT |

| Gallium-68 (⁶⁸Ga) | 67.7 min | β+ | PET |

Incorporation into Catalytic Systems

The ability of this compound to act as a ligand for transition metals enables its use as a structural component in complex catalysts. By coordinating to a metal center, the polyamine ligand can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity in chemical reactions.

This compound can be incorporated as a ligand in hybrid vanadate (B1173111) catalysts used for oxidation reactions. researchgate.net Vanadium complexes are known to be effective catalysts for the oxidation of various organic substrates, including alkanes and sulfides. acs.orgresearchgate.net A common strategy to create these hybrid catalysts involves the synthesis of a Schiff base ligand by reacting the diamine with two equivalents of an aldehyde, such as 2-hydroxybenzaldehyde (salicylaldehyde). acs.org

The resulting tetradentate ligand can then be complexed with a vanadium precursor, like vanadyl acetylacetonate (B107027) (VO(acac)₂) or ammonium (B1175870) metavanadate, to form the active catalyst. acs.org In such a complex, the organic polyamine framework holds the vanadium center, and the entire structure acts as a molecular catalyst. These hybrid vanadate systems are used to catalyze the oxidation of hydrocarbons, for example, the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, using oxidants like hydrogen peroxide or tert-butyl hydroperoxide. researchgate.netacs.org The ligand plays a crucial role in stabilizing the vanadium ion and mediating the redox process that is central to the catalytic cycle. acs.org

Spectroscopic and Analytical Characterization Techniques for 1,4 Bis 3 Aminopropoxy Butane and Its Complexes/derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for the characterization of 1,4-Bis(3-aminopropoxy)butane and its related compounds. It is instrumental in identifying key functional groups and tracking the progression of chemical reactions. irdg.orgresearchgate.netamericanpharmaceuticalreview.com

The FT-IR spectrum of this compound exhibits distinct absorption bands that are characteristic of its constituent functional groups. The primary amine (N-H) stretching vibrations are typically observed in the region of 3550-3060 cm⁻¹. uc.edu The C-H stretching vibrations of the alkane chain appear between 3000 and 2850 cm⁻¹. vscht.cznist.gov The C-O stretching vibrations associated with the ether linkages are found in the 1300-1000 cm⁻¹ range. uc.edulibretexts.org

When this compound is used to form Schiff base complexes, a new characteristic band for the imine (C=N) group appears in the spectrum, typically around 1690-1630 cm⁻¹. researchgate.netresearchgate.net For instance, in certain metal complexes, this imine band is observed around 1645 cm⁻¹ or 1615–1620 cm⁻¹. researchgate.net The formation of metal complexes also introduces new bands at lower frequencies, corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. uodiyala.edu.iq

Table 1: Characteristic FT-IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretching | 3550-3060 | uc.edu |

| Alkane (C-H) | Stretching | 3000-2850 | vscht.cznist.gov |

| Ether (C-O) | Stretching | 1300-1000 | uc.edulibretexts.org |

| Imine (C=N) | Stretching | 1690-1630 | researchgate.netresearchgate.net |

| Metal-Oxygen (M-O) | Stretching | 563-532 | uodiyala.edu.iq |

| Metal-Nitrogen (M-N) | Stretching | 478-462 | uodiyala.edu.iq |

This table is interactive. Click on the headers to sort the data.

FT-IR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound in real-time. americanpharmaceuticalreview.com For example, during the formation of a Schiff base via condensation with an aldehyde, the disappearance of the C=O stretching band of the aldehyde (around 1740-1720 cm⁻¹) and the appearance of the C=N stretching band of the imine can be tracked to follow the reaction's progress. researchgate.netlibretexts.org Similarly, in hydrogenation reactions to reduce imine groups, the disappearance of the imine band at approximately 1665 cm⁻¹ indicates the completion of the reaction. google.com This real-time monitoring allows for the optimization of reaction conditions and ensures the desired product is formed. mdpi.com

Identification of Characteristic Functional Group Vibrations

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms within the molecule. researchgate.netresearchgate.netweebly.com

The ¹H NMR spectrum of this compound provides signals corresponding to the different types of protons in the molecule. chemicalbook.com The chemical shifts of these protons are influenced by their local electronic environment. ethernet.edu.et For instance, in the ¹H NMR spectrum of a derivative, shifted aromatic protons might be observed between δ 6.8–7.4 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. nih.gov The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, often providing better resolution for complex molecules. weebly.com For example, in a thiosemicarbazide (B42300) ligand derived from a similar amine structure, aliphatic carbon signals appeared in the range of 15.09-55.13 ppm, while a C=O group signal was observed at 154.99 ppm. uodiyala.edu.iq Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure and confirmation of the compound's identity. researchgate.net

Table 2: Representative NMR Data for this compound Derivatives

| Nucleus | Type of Atom | Representative Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons (in a derivative) | 6.8–7.4 | |

| ¹³C | Aliphatic Carbons (in a derivative) | 15.09-55.13 | uodiyala.edu.iq |

| ¹³C | Carbonyl Carbon (C=O) (in a derivative) | 154.99 | uodiyala.edu.iq |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its complexes, providing valuable information about coordination and geometry. researchgate.netresearchgate.net

The UV-Vis spectra of metal complexes derived from this compound show absorption bands that are characteristic of the electronic transitions within the complex. These transitions can be categorized as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. nih.gov For example, in some metal complexes, d-d transitions are observed in the 350–400 nm range. The position and intensity of these bands are sensitive to the coordination environment and geometry of the metal ion. mdpi.com For instance, Cu(II) complexes derived from similar ligands have been proposed to have square planar geometries, while Ni(II) and Co(II) complexes may adopt tetrahedral geometries. researchgate.netresearchgate.net In other cases, Pb(II) and La(III) complexes have been suggested to have octahedral geometries. researchgate.netresearchgate.net The electronic spectra of Mn(II), Co(II), and Ni(II) complexes can also provide evidence for octahedral geometry. uodiyala.edu.iq

Mass Spectrometry (e.g., LC/MS–API-ES, MALDI-TOF MS)

Mass spectrometry is a fundamental tool for the characterization of this compound and its derivatives, offering insights into their molecular weight and structural features through fragmentation analysis. researchgate.netresearchgate.net Techniques such as Liquid Chromatography/Mass Spectrometry with Atmospheric Pressure Ionization-Electrospray (LC/MS–API-ES) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are particularly valuable. researchgate.netresearchgate.netresearchgate.net

The molecular weight of this compound is confirmed as 204.31 g/mol . scbt.com Mass spectrometry techniques are routinely used to verify the molecular weights of newly synthesized complexes and derivatives. For instance, in the study of macrocyclic complexes formed by the template reaction of this compound, mass spectra provide essential evidence for the proposed structures. researchgate.netresearchgate.net

LC/MS–API-ES has been successfully employed to record the mass spectra of various macrocyclic complexes derived from this compound. researchgate.netresearchgate.net This technique is particularly useful for analyzing complex biological samples and for the identification and quantification of organic molecules. chromatographyonline.comnih.gov The combination of liquid chromatography with mass spectrometry allows for the separation of components in a mixture before their detection, providing two independent parameters: hydrophobicity from LC and molecular weight from MS. chromatographyonline.com

MALDI-TOF MS is another powerful technique, especially for the analysis of large biomolecules and synthetic polymers. researchgate.netautobio.com.cn It allows for the gentle ionization of large molecules, which helps in the rapid and accurate identification of a wide range of biological and chemical structures. autobio.com.cn In the context of this compound, MALDI-TOF MS has been used to identify a tetrasubstituted p-tert-butylthiacalix researchgate.netarene derivative where four ethyl ester groups were successfully aminolyzed by four bis(3-aminopropyl)amine (B123863) molecules, with the resulting compound showing a molecular ion peak at m/z [M+Na]+ = 1428.1. researchgate.net

The fragmentation patterns observed in the mass spectra provide valuable information about the structure of the parent molecule. While specific fragmentation data for this compound is not detailed in the provided results, the general principles of mass spectrometry suggest that cleavage of the C-O and C-N bonds would be expected, leading to characteristic fragment ions. The study of these patterns is crucial for the structural elucidation of its derivatives and for differentiating between isomers. uzh.ch

Elemental Analysis (Carbon, Hydrogen, Nitrogen, Sulfur, CHNS)

Elemental analysis is a cornerstone technique for the characterization of this compound and its complexes, providing the quantitative composition of elements such as Carbon (C), Hydrogen (H), and Nitrogen (N). researchgate.netresearchgate.netdergipark.org.tr

The molecular formula of this compound is C₁₀H₂₄N₂O₂. scbt.com Elemental analysis is used to experimentally verify this composition and to assess the purity of the synthesized compound and its derivatives. researchgate.netdergipark.org.tr For example, in the synthesis of macrocyclic complexes of Pb(II), Zn(II), Cd(II), and La(III) derived from this compound, elemental analysis was performed to confirm that the proposed structures were consistent with the experimental data. researchgate.netsiirt.edu.tr These analyses are typically carried out using a CHNS elemental analyzer. researchgate.net The obtained values for C, H, and N are compared with the calculated theoretical values to confirm the successful synthesis and purity of the compounds. dergipark.org.tr Any significant deviation between the found and calculated values may indicate the presence of impurities or that the desired compound was not formed.

The following table presents a hypothetical comparison of calculated and found elemental analysis data for a generic complex of this compound, illustrating the application of this technique.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.79 | 58.75 |

| Hydrogen (H) | 11.84 | 11.80 |

| Nitrogen (N) | 13.71 | 13.68 |

This table is for illustrative purposes and does not represent actual experimental data from the provided search results.

Thermal Analysis (Differential Scanning Calorimetry, DSC; Thermogravimetric Analysis, TGA/DTA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermal properties of materials. nih.gov These methods are applied to study the curing behavior and thermal stability of systems involving this compound, particularly in the context of epoxy resins and their nanocomposites. researchgate.netresearchgate.net

This compound is utilized as a curing agent for epoxy resins. DSC is a common analytical method to study the cure kinetics of these resins by monitoring the heat flow associated with the curing reactions. researchgate.net

Studies on the curing of bisphenol A diglycidyl ether (DGEBA) with this compound have shown that the reaction follows an autocatalytic mechanism. researchgate.net The addition of multiwalled carbon nanotubes (MWCNTs) to this system to form a nanocomposite was found to influence the curing kinetics. researchgate.netresearchgate.net DSC data revealed that the presence of MWCNTs can lead to an increase in the thermal decomposition temperature. researchgate.net For instance, an epoxy composite containing an optimal mass fraction of MWCNT (w(MWCNT) = 0.05) exhibited a higher reaction enthalpy. researchgate.net

Furthermore, dynamic mechanical thermal analysis (DMTA) has shown that the glass transition temperature (Tg) of the cured nanocomposite is higher than that of the neat epoxy system, indicating improved thermal stability. researchgate.net Specifically, a 7°C increase in Tg was observed for the nanocomposite. researchgate.net TGA is also employed to assess the thermal stability of the resulting polymers. nih.govresearchgate.net In general, the thermal stability of epoxy resins cured with this compound can be enhanced by the incorporation of fillers like MWCNTs, with tensile strength and thermal stability improvements observed up to 200°C.

The table below summarizes the effect of MWCNTs on the thermal properties of an epoxy/1,4-Bis(3-aminopropoxy)butane system.

| Property | Neat Epoxy System | Epoxy/MWCNT Nanocomposite |

| Glass Transition Temperature (Tg) | Reference Value | Increased by 7°C researchgate.net |

| Thermal Decomposition Temperature | Reference Value | Increased researchgate.net |

Molar Conductivity Measurements

Molar conductivity measurements are essential for characterizing the electrolytic nature of metal complexes of this compound in solution. researchgate.netresearchgate.netsiirt.edu.tr This technique helps to determine whether the complexes are electrolytes and, if so, the ratio of the metal to the counter-ions.

In studies of macrocyclic complexes derived from this compound with various metal nitrates, molar conductivity (Λm) was measured in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10⁻³ mol L⁻¹. researchgate.netresearchgate.netsiirt.edu.tr For example, Cu(II), Ni(II), and Co(II) macrocyclic complexes were found to be 1:2 electrolytes in DMF. researchgate.net Similarly, Pb(II), Zn(II), and Cd(II) complexes were also determined to be 1:2 electrolytes, while La(III) complexes were identified as 1:3 electrolytes in DMSO. researchgate.netsiirt.edu.tr The conductivity of these complexes is attributed to the presence of free ions in the solution. researchgate.net These measurements are crucial for proposing the correct structural formulas of the complexes, indicating which anions are coordinated to the metal ion and which are present as counter-ions. mdpi.com

The table below shows the electrolytic nature of various metal complexes of this compound as determined by molar conductivity measurements.

| Metal Ion | Electrolyte Ratio | Solvent |

| Cu(II) | 1:2 researchgate.net | DMF researchgate.net |

| Ni(II) | 1:2 researchgate.net | DMF researchgate.net |

| Co(II) | 1:2 researchgate.net | DMF researchgate.net |

| Pb(II) | 1:2 researchgate.netsiirt.edu.tr | DMSO researchgate.netsiirt.edu.tr |

| Zn(II) | 1:2 researchgate.netsiirt.edu.tr | DMSO researchgate.netsiirt.edu.tr |

| Cd(II) | 1:2 researchgate.netsiirt.edu.tr | DMSO researchgate.netsiirt.edu.tr |

| La(III) | 1:3 researchgate.netsiirt.edu.tr | DMSO researchgate.netsiirt.edu.tr |

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Methodologies for 1,4-Bis(3-aminopropoxy)butane and its Derivatives

While established methods for synthesizing this compound exist, such as the nucleophilic substitution of 1,4-dibromobutane (B41627) with 3-aminopropanol under alkaline conditions , current research is expanding into the creation of novel derivatives for specialized applications. These efforts focus on utilizing the reactive amine groups to build more complex molecular architectures.